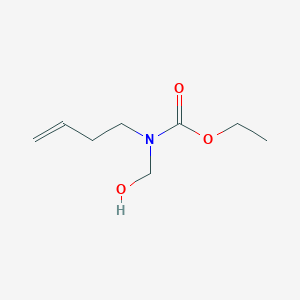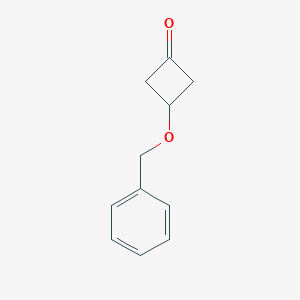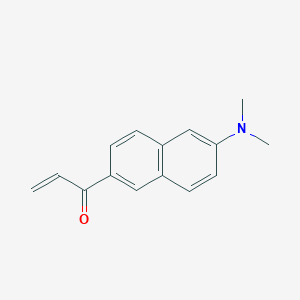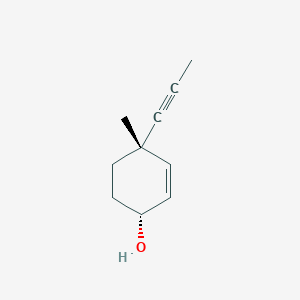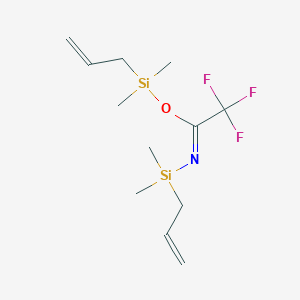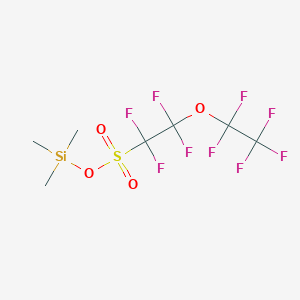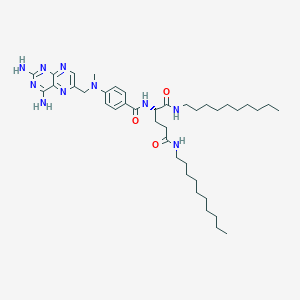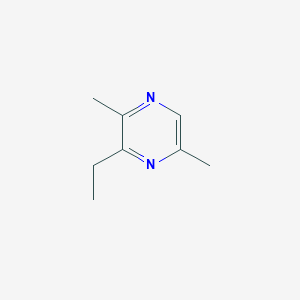![molecular formula C8H14O2 B149222 [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol CAS No. 137054-00-3](/img/structure/B149222.png)
[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol, also known as limonene oxide, is a cyclic terpene alcohol that is commonly found in the essential oils of various citrus fruits, including oranges, lemons, limes, and grapefruits. This molecule has been the subject of scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
Limonene oxide exerts its biological effects through various mechanisms, including inhibition of enzyme activity, modulation of signaling pathways, and induction of apoptosis. For example, [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Limonene oxide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant and detoxification enzymes.
Effets Biochimiques Et Physiologiques
Limonene oxide has been shown to have various biochemical and physiological effects on the body. In vitro studies have demonstrated that [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide can induce cell death in cancer cells and reduce inflammation in immune cells. In vivo studies have shown that [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide can improve lipid metabolism, reduce oxidative stress, and enhance immune function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Limonene oxide has several advantages for lab experiments, including its availability in large quantities, low toxicity, and stability under various conditions. However, its hydrophobic nature and low solubility in water can pose challenges for certain experiments, such as those involving aqueous solutions.
Orientations Futures
There are several future directions for research on [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide. One area of interest is the development of novel drug delivery systems that can improve the bioavailability and efficacy of [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide for therapeutic applications. Another area of interest is the investigation of the potential synergistic effects of [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide with other natural compounds or conventional drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide and to explore its potential applications in other fields such as agriculture and environmental science.
In conclusion, [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol, or [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide, is a cyclic terpene alcohol that has been the subject of scientific research due to its unique chemical properties and potential applications in various fields.
Méthodes De Synthèse
Limonene oxide can be synthesized through the epoxidation of [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol, a common terpene found in citrus fruits, using various methods such as peracids, mCPBA, and hydrogen peroxide. The yield and purity of the product can be improved through optimization of reaction conditions such as temperature, solvent, and catalyst.
Applications De Recherche Scientifique
Limonene oxide has been extensively studied for its potential applications in the fields of medicine, food, and cosmetics. In medicine, [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. In food, [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide has been used as a flavoring agent and preservative due to its pleasant citrus aroma and antioxidant properties. In cosmetics, [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide has been used as a fragrance and skin conditioning agent.
Propriétés
Numéro CAS |
137054-00-3 |
|---|---|
Nom du produit |
[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol |
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
[3-(3-methylbut-3-enyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C8H14O2/c1-6(2)3-4-7-8(5-9)10-7/h7-9H,1,3-5H2,2H3 |
Clé InChI |
AOKRINWIBQZIEV-UHFFFAOYSA-N |
SMILES |
CC(=C)CCC1C(O1)CO |
SMILES canonique |
CC(=C)CCC1C(O1)CO |
Synonymes |
Oxiranemethanol, 3-(3-methyl-3-butenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



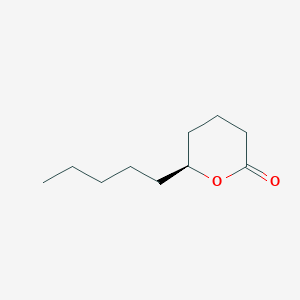
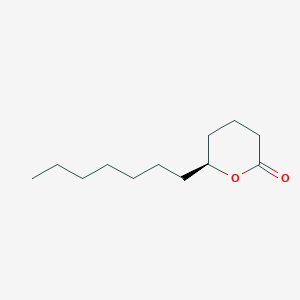
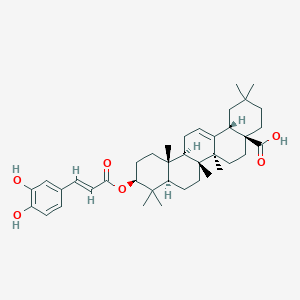
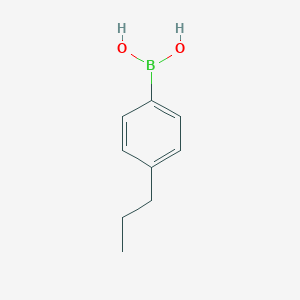
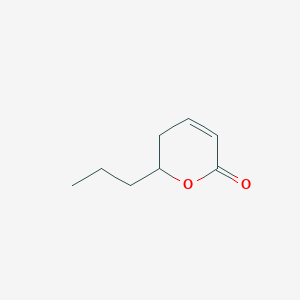
![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)
